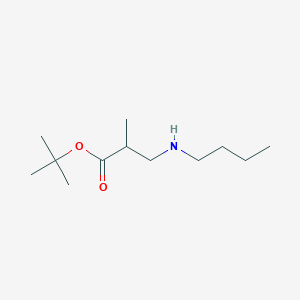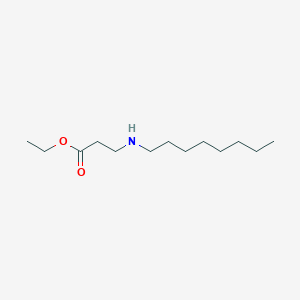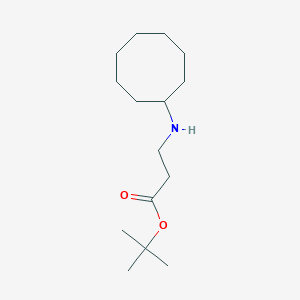![molecular formula C14H27NO2 B6340513 tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate CAS No. 1221342-43-3](/img/structure/B6340513.png)
tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of “tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate” consists of 14 carbon atoms, 27 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms. The exact spatial arrangement of these atoms would require more specific information or computational modeling to determine.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, tert-butyl compounds are known to participate in a variety of chemical reactions. For example, the tert-butoxide ion is a strong, non-nucleophilic base that readily abstracts acidic protons from substrates .Scientific Research Applications
Organometallic Chemistry and Drug Synthesis
One notable application involves the synthesis and use of planar chiral (η6-arene)Cr(CO)3 containing carboxylic acid derivatives for the preparation of organometallic analogues of the antibiotic platensimycin. This research demonstrates the potential of incorporating organometallic moieties as isosteric substitutes in drug candidates, even though the synthesized bioorganometallics did not show promising antibacterial activity (Patra, Merz, & Metzler‐Nolte, 2012).
Enantioselective Synthesis
Another application is found in the enantioselective synthesis of both enantiomers of the neuroexcitant 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), showcasing the compound's role in producing enantiomerically pure substances, a crucial aspect of medicinal chemistry (Pajouhesh et al., 2000).
Structural Analysis and Conformation Study
The molecular and crystal structure analysis of tert-butyl Nalpha-tert-butoxycarbonyl-L-(S-trityl)cysteinate highlights the compound's significance in understanding the conformation-stabilizing function of weak intermolecular bonding, which is fundamental for designing molecules with desired physical and chemical properties (Kozioł et al., 2001).
Synthesis of Cyclic Amino Acid Ester
Research on the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate as a cyclic amino acid ester demonstrates the compound's utility in creating structurally complex and functionally rich molecules for further chemical and biological investigations (Moriguchi et al., 2014).
Advanced Material Research
The synthesis of (R)-methyl 2-((tert-butoxycarbonyl)amino)-3-((tert-butyldimethylsilyl)thio)propanoate, an intermediate in the production of the essential vitamin biotin, illustrates the compound's importance in synthesizing materials that are pivotal for metabolic processes (Qin et al., 2014).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 3-[(2-methylcyclohexyl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO2/c1-11-7-5-6-8-12(11)15-10-9-13(16)17-14(2,3)4/h11-12,15H,5-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEWBONHQPJCKJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NCCC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 2-methyl-3-[(1-phenylethyl)amino]propanoate](/img/structure/B6340440.png)


![tert-Butyl 2-methyl-3-[(2-methylpropyl)amino]propanoate](/img/structure/B6340467.png)
![tert-Butyl 3-[(furan-2-ylmethyl)amino]-2-methylpropanoate](/img/structure/B6340468.png)

![tert-Butyl 2-methyl-3-[(pentan-2-yl)amino]propanoate](/img/structure/B6340495.png)

![Ethyl 3-[(3-phenylpropyl)amino]propanoate](/img/structure/B6340503.png)
![Ethyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate](/img/structure/B6340505.png)
![Ethyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]propanoate](/img/structure/B6340526.png)

![tert-Butyl 3-[(diphenylmethyl)amino]propanoate](/img/structure/B6340533.png)
![tert-Butyl 3-{[3-(diethylamino)propyl]amino}propanoate](/img/structure/B6340540.png)